molecular formula C27H36O5 B13729631 (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione

Cat. No.: B13729631
M. Wt: 440.6 g/mol
InChI Key: PJNWRUYLFKBOLU-OHRSWNPWSA-N
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Description

The compound (1R,2S,4S,5’R,6R,7S,8R,9S,12S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2’-oxane]-10,16,19-trione is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,5’R,6R,7S,8R,9S,12S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2’-oxane]-10,16,19-trione involves multiple steps, including the formation of the spiro ring system and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple chiral centers make it an interesting subject for studying stereochemistry and its effects on biological activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Secoporrigenin: A naphthofuran compound with a similar spiro structure.

    Asperagenin: Another spiro compound with multiple chiral centers.

Uniqueness

The uniqueness of (1R,2S,4S,5’R,6R,7S,8R,9S,12S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2’-oxane]-10,16,19-trione lies in its specific arrangement of chiral centers and functional groups. This unique structure allows for distinct interactions with biological targets and chemical reagents, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H36O5

Molecular Weight

440.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione

InChI

InChI=1S/C27H36O5/c1-14-5-8-27(31-13-14)15(2)24-22(32-27)11-19-17-10-21(29)20-9-16(28)6-7-25(20,3)18(17)12-23(30)26(19,24)4/h9,14-15,17-19,22,24H,5-8,10-13H2,1-4H3/t14-,15+,17-,18+,19+,22+,24+,25-,26-,27-/m1/s1

InChI Key

PJNWRUYLFKBOLU-OHRSWNPWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC(=O)C6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1

Origin of Product

United States

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